4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine
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Overview
Description
4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxybenzylthio group and a phenyl group, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which this compound is a part of, have been known to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be involved in its synthesis . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The broader class of pyrrolopyrazine derivatives has been associated with a wide range of biological activities, suggesting that multiple pathways could be involved .
Result of Action
Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and scalability.
Chemical Reactions Analysis
4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles replace the methoxy group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine include other pyrazolo[1,5-a]pyrazine derivatives and triazolo[4,3-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-24-17-9-7-15(8-10-17)14-25-20-19-13-18(16-5-3-2-4-6-16)22-23(19)12-11-21-20/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDYGKGCNVXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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